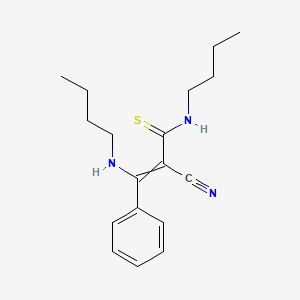![molecular formula C13H24O2 B14516100 10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane CAS No. 62674-10-6](/img/structure/B14516100.png)
10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[55]undecane is a spiro compound characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane typically involves the formation of the spiroketal ring system. One common method is the acid-catalyzed cyclization of a suitable diol precursor. The reaction conditions often include the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro center, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated spiro compounds
Scientific Research Applications
10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and as a model compound for studying spiroketal chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane exerts its effects is primarily through its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites or receptor binding pockets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A similar spiro compound with a different substitution pattern.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with sulfur atoms in the spiro ring system.
Bis(1,3-oxathiane) spiranes: Spiro compounds with both oxygen and sulfur atoms in the rings.
Uniqueness
10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of both oxygen atoms in the spiro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62674-10-6 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
8-methyl-11-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-10(2)12-6-5-11(3)9-13(12)14-7-4-8-15-13/h10-12H,4-9H2,1-3H3 |
InChI Key |
LVOIMTHTQIRALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)OCCCO2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


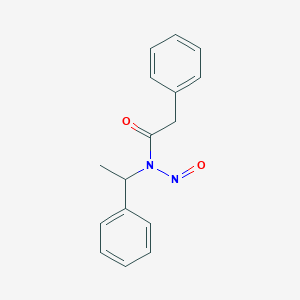
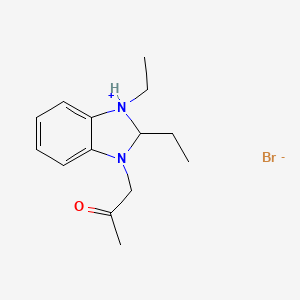
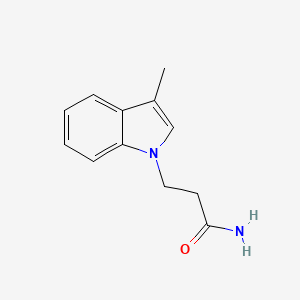


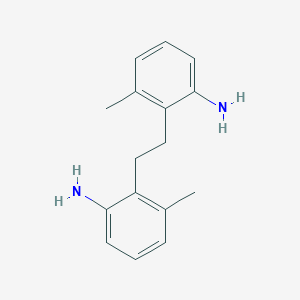
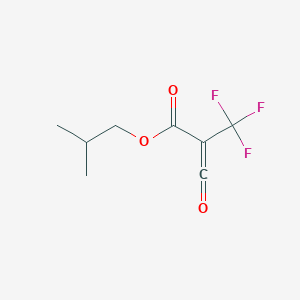
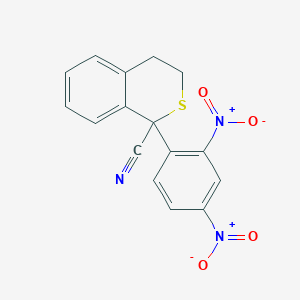
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
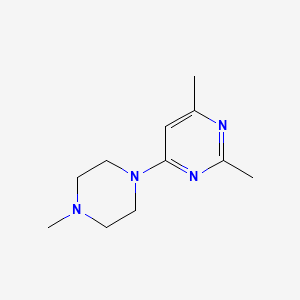
![3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide](/img/structure/B14516065.png)
